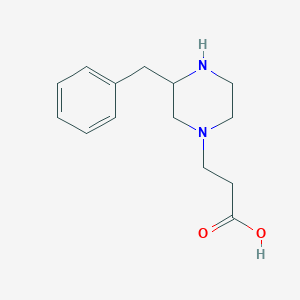

3-(3-Benzylpiperazin-1-YL)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

3-(3-benzylpiperazin-1-yl)propanoic acid |

InChI |

InChI=1S/C14H20N2O2/c17-14(18)6-8-16-9-7-15-13(11-16)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,17,18) |

InChI Key |

RWBFHVMCLGMSFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

General Approaches to Piperazine (B1678402) Ring Construction Relevant to 3-(3-Benzylpiperazin-1-YL)propanoic Acid

The construction of the piperazine ring is a well-established field in organic synthesis, with numerous methods available for creating this versatile heterocyclic scaffold. These methods can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

Heterocyclization Reactions for Piperazine Formation

One of the most fundamental approaches to piperazine synthesis involves the cyclization of linear precursors containing two nitrogen atoms separated by an appropriate carbon framework. A common strategy relies on the reaction of a 1,2-diamine with a 1,2-dielectrophile. For instance, the condensation of an ethylenediamine (B42938) derivative with a 1,2-dihaloethane derivative can lead to the formation of the piperazine ring.

Another prominent heterocyclization approach involves the reductive cyclization of dioximes. This method allows for the construction of the piperazine ring from a primary amino group. The process typically involves a sequential double Michael addition of nitrosoalkenes to a primary amine to form bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to yield the piperazine ring. This strategy offers a straightforward pathway for converting a primary amine into a piperazine scaffold, enabling significant structural modifications.

N-Alkylation Strategies for Substituted Piperazines

N-alkylation is a crucial method for introducing substituents onto the nitrogen atoms of a pre-formed piperazine ring. This approach is particularly relevant for the synthesis of this compound, where a propanoic acid moiety is attached to one of the nitrogen atoms. There are three primary methods for N-alkylation:

Nucleophilic Substitution: This classic method involves the reaction of a piperazine with an alkyl halide or sulfonate. For the synthesis of the target molecule, this would entail reacting 2-benzylpiperazine (B1268327) with a 3-halopropanoic acid derivative.

Reductive Amination: This strategy involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. This method is widely used for creating N-alkylated piperazines. mdpi.com

Reduction of Carboxamides: N-acylpiperazines can be reduced to the corresponding N-alkylpiperazines, providing another route to functionalized products. mdpi.com

A simplified, one-pot procedure for the synthesis of monosubstituted piperazines has also been developed. This method is based on the reaction of an in-situ formed piperazine-1-ium cation (as a monohydrochloride or monoacetate) with reagents like acylating agents or Michael acceptors. nih.gov

A plausible direct synthesis of this compound could involve the aza-Michael addition of 2-benzylpiperazine to acrylic acid or its esters. This reaction, a type of conjugate addition, would directly form the desired carbon-nitrogen bond and introduce the propanoic acid side chain. dcu.ie

Reductive Coupling and Reduction of Ketopiperazines

The reduction of diketopiperazines or ketopiperazines provides another avenue to substituted piperazines. Diketopiperazines, which are cyclic dipeptides, can be synthesized from amino acid precursors. Subsequent reduction of the amide carbonyl groups, often using strong reducing agents like lithium aluminum hydride, yields the corresponding piperazine. This method is particularly useful for accessing chiral piperazines when starting from chiral amino acids.

Cyclocondensation of Amines with Alcohols via Hydrogen Borrowing

The "hydrogen borrowing" or "hydrogen autotransfer" methodology offers a sustainable and atom-economical approach to amine alkylation and heterocycle synthesis. This process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition metal catalyst, which "borrows" the hydrogen. The resulting carbonyl compound then reacts with an amine to form an imine, which is subsequently reduced by the catalyst returning the borrowed hydrogen. This strategy can be applied to the synthesis of piperazines through the cyclocondensation of diols with diamines.

DABCO-Mediated C-N Bond Cleavage Approaches

An innovative strategy for synthesizing functionalized piperazines involves the C-N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). This method is considered one of the more efficient and straightforward approaches to obtaining substituted piperazines without altering the carbon atoms of the piperazine ring itself. The core of this method lies in activating a C-N bond in DABCO for cleavage. This activation is typically achieved using various reagents such as carboxylic acids, alkyl halides, aryl halides, and sulfonyl chlorides. Once activated, the resulting quaternary ammonium (B1175870) salt of DABCO becomes a potent electrophile, susceptible to attack by a range of nucleophiles, leading to the ring-opened, functionalized piperazine derivative.

Rearrangement Reactions in Piperazine Synthesis

Molecular rearrangements offer a powerful tool for the synthesis of complex organic molecules, including piperazines. Several named rearrangement reactions have been successfully employed to construct the piperazine scaffold. Among the most commonly adopted methods are the diza-cope, hydrolytic, Mumm, multi-component, Ugi-Smiles, [2+3]-Stevens, aza-Wittig, Curtius, and Schmidt rearrangement reactions. acgpubs.org These reactions often provide access to diverse and highly substituted piperazine derivatives that might be challenging to obtain through more traditional cyclization methods.

Catalytic Reductive Cyclization Protocols

Catalytic reductive cyclization is a significant strategy for the formation of the piperazine ring. This approach often involves the construction of a linear precursor containing two nitrogen atoms and appropriate functional groups that can be cyclized under reductive conditions. A common pathway involves the double Michael addition of primary amines to nitrosoalkenes, which generates bis(oximinoalkyl)amines. These dioxime intermediates then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. europa.eu

The mechanism for this reductive cyclization typically proceeds through several key stages. Initially, catalytic hydrogenolysis of the N-O bonds in the dioxime precursor occurs, leading to a diimine intermediate. This is followed by cyclization to form a dihydropyrazine, which is subsequently hydrogenated. The process often concludes with the elimination of ammonia (B1221849) and a final reduction to yield the stable piperazine ring. nih.gov The use of heterogeneous catalysts, such as Palladium on carbon (Pd/C), is common in these transformations. nih.gov This method is particularly valuable as it allows for the conversion of primary amino groups into a piperazine scaffold, offering a route to complex, substituted piperazines. europa.eu

| Catalyst | Substrate Type | Key Transformation | Reference |

| 5% Pd/C | Dioximes | Reductive cyclization to piperazine | nih.gov |

| Ruthenium(II) with (pyridyl)phosphine ligand | Diol-diamine | Coupling to form piperazines | sci-hub.se |

| Iridium-based complexes | Alkenes with amines | Wacker-type aerobic oxidative cyclization | sci-hub.se |

Synthesis of Propanoic Acid Derivatives for Incorporation

The propanoic acid side chain is typically introduced by reacting a suitable piperazine intermediate with a three-carbon electrophile. The synthesis of these propanoic acid derivatives is a critical preliminary step.

A variety of methods exist for the synthesis of 3-propanoic acid derivatives. One common approach is the hydroarylation of carbon-carbon double bonds in compounds like 3-(furan-2-yl)propenoic acids using arenes in the presence of a superacid like triflic acid (TfOH). nih.govresearchgate.net This method effectively adds an aryl group to the 3-position of the propanoic acid backbone.

Another versatile method involves the malonic ester synthesis. For instance, 3-(3-halogenophenyl) propionic acids can be prepared by reacting a benzyl (B1604629) chloride derivative with a malonic ester in the presence of a base. The resulting diester is then hydrolyzed and subsequently decarboxylated upon heating to yield the desired propanoic acid derivative. google.com These derivatives, particularly 3-halopropanoic acids or their corresponding esters (e.g., ethyl 3-bromopropanoate), serve as key electrophiles for alkylating the nitrogen atom of the piperazine ring.

| Starting Materials | Reagents | Product Type | Reference |

| 3-(furan-2-yl)propenoic acids, Arenes | Triflic acid (TfOH) | 3-Aryl-3-(furan-2-yl)propanoic acids | nih.gov |

| Benzyl chloride derivatives, Malonic ester | Base (e.g., NaOH, NaOEt) | 3-Phenylpropanoic acid derivatives | google.com |

| Ethene, HCl, KCN | H₂O, H⁺ (hydrolysis) | Propanoic acid | orgsyn.org |

Ethylene (B1197577) homologation provides a direct route to propanoic acid and its derivatives by adding a one-carbon unit. A prominent industrial method is the carbonylation of ethylene. This process involves reacting ethylene with carbon monoxide in the presence of a suitable catalyst system. Depending on the reaction conditions and co-reactants, this can yield propionic acid, propionic anhydride, or alkyl propionates. google.comresearchgate.net For example, the hydroesterification of ethylene using a palladium catalyst in the presence of an alcohol like methanol (B129727) produces methyl propionate. researchgate.net

A less direct, multi-step laboratory-scale conversion involves the hydrohalogenation of ethene to form an ethyl halide. Subsequent nucleophilic substitution with potassium cyanide (KCN) yields propanenitrile. Finally, acid-catalyzed hydrolysis of the nitrile group furnishes propanoic acid. orgsyn.orggoogle.com

| Reactants | Catalyst/Reagents | Product | Reference |

| Ethylene, Carbon Monoxide | Molybdenum-based (e.g., Mo(CO)₆) | Propionic acid/anhydride | researchgate.net |

| Ethylene, Carbon Monoxide, Methanol | Palladium-based | Methyl propionate | researchgate.net |

| Ethene | 1. HCl 2. KCN 3. H₂O/H⁺ | Propanoic acid | orgsyn.org |

Specific Synthetic Routes for this compound

The synthesis of the target compound requires the formation of the 3-benzylpiperazine core followed by the attachment of the propanoic acid side chain to the N1 nitrogen.

Once the 3-benzylpiperazine core is synthesized, the propanoic acid moiety is typically introduced via N-alkylation at the less sterically hindered nitrogen. Two primary coupling strategies are employed:

Michael Addition: This conjugate addition reaction involves reacting 3-benzylpiperazine with an α,β-unsaturated ester, such as ethyl acrylate (B77674) or methyl acrylate. The secondary amine of the piperazine acts as a nucleophile, attacking the β-carbon of the acrylate. researchgate.netnih.gov This reaction is often performed neat or in a solvent and can be catalyzed by a base. researchgate.net The resulting product is an ester, which is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. Microwave irradiation has been shown to significantly accelerate this type of reaction. nih.gov

Direct Alkylation: This method involves a standard nucleophilic substitution reaction where 3-benzylpiperazine is treated with a 3-halopropanoic acid ester, such as ethyl 3-bromopropanoate. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. Similar to the Michael addition, this route initially yields the ester derivative, which must be subsequently hydrolyzed to afford this compound.

Assembling this compound is a multi-step process that begins with the construction of the chiral piperazine core, often derived from an amino acid precursor to establish the stereochemistry at the C3 position. A plausible pathway can be adapted from methodologies developed for similar 3-substituted piperazines. nih.gov

A potential synthetic route is outlined below:

Step 1: Synthesis of a β-Ketoester from Phenylalanine: The synthesis can commence with an N-protected chiral amino acid, such as N-Boc-(L)-phenylalanine. This starting material can be converted into a β-ketoester via a Masamune condensation reaction. nih.gov

Step 2: Reductive Amination to Form a 1,2-Diamine: The resulting β-ketoester undergoes reductive amination with a source of ammonia (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride. This step introduces the second nitrogen atom, creating a key 1,2-diamine intermediate. nih.gov

Step 3: Orthogonal Protection: To control the subsequent cyclization, the newly formed primary amine is selectively protected with an orthogonal protecting group, such as a 2-nitrobenzenesulfonyl (Ns) group. nih.gov

Step 4: Piperazine Ring Formation: The orthogonally protected diamine is then subjected to an annulation protocol. This can be achieved by reacting it with a two-carbon electrophile, such as bromoethyldiphenylsulfonium triflate, which facilitates ring closure. nih.gov

Step 5: Deprotection and Side Chain Incorporation: The protecting groups (Boc and Ns) are removed. The resulting 3-benzylpiperazine is then coupled with a propanoic acid precursor as described in section 2.3.1, for example, through a Michael addition with ethyl acrylate, followed by hydrolysis of the ester to yield the final product, this compound.

This multi-step pathway highlights the strategic use of protecting groups and stereocontrolled reactions to build the complex architecture of the target molecule.

Synthesis of Intermediates for this compound

A common and effective strategy for creating the asymmetrically substituted piperazine core begins with the synthesis of a lactam, specifically 3-benzylpiperazin-2-one (B2617592). This intermediate establishes the required C-3 benzyl substitution pattern. The synthesis of this piperazinone can be achieved through cyclization reactions, often starting from precursors derived from amino acids like phenylalanine to ensure the correct stereochemistry if required researchgate.net.

Once the 3-benzylpiperazin-2-one is obtained, the next critical step is the reduction of the amide (lactam) group to an amine. This transformation yields the key intermediate, 2-benzylpiperazine. Strong reducing agents are typically employed for this purpose, with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) being a standard and effective choice google.com.

With 2-benzylpiperazine in hand, the final intermediate is synthesized by introducing the propanoic acid moiety. This is commonly accomplished through a Michael addition (conjugate addition) reaction. The secondary amine at the N-1 position of 2-benzylpiperazine acts as a nucleophile, attacking an acrylic acid ester, such as ethyl acrylate or methyl acrylate nih.govresearchgate.net. This reaction forms an ester precursor of the final product. The final step, the hydrolysis of the ester group to the carboxylic acid, is a standard procedure typically achieved under acidic or basic conditions.

The key transformations in the synthesis of the intermediates are summarized in the table below.

| Step | Reaction | Key Reagents and Conditions | Intermediate Formed |

|---|---|---|---|

| 1 | Piperazinone Formation | Cyclization of a diamine precursor (e.g., derived from phenylalanine). | 3-Benzylpiperazin-2-one |

| 2 | Lactam Reduction | Lithium aluminum hydride (LiAlH₄) in anhydrous THF. | 2-Benzylpiperazine |

| 3 | Michael Addition | Ethyl acrylate or methyl acrylate, often with mild heating or a catalyst. | Ethyl/Methyl 3-(2-benzylpiperazin-1-yl)propanoate |

Synthetic Innovations and Green Chemistry Considerations in Piperazine-Acid Synthesis

The synthesis of complex molecules like this compound presents opportunities for incorporating innovative and environmentally friendly practices. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances, which are critical considerations for modern pharmaceutical and chemical manufacturing researchgate.netbiosynth.com.

One significant area of innovation is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis, for example, can dramatically reduce reaction times for steps like the Michael addition, often leading to higher yields and fewer side products compared to conventional heating methods nih.gov.

Another advancement lies in the field of catalysis. The development of novel catalytic systems, including photoredox catalysis, allows reactions to proceed under milder conditions, reducing the need for high temperatures and harsh reagents researchgate.net. For piperazine synthesis, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, simplifying purification processes and reducing catalyst waste.

Solvent selection is a cornerstone of green chemistry. Traditional organic syntheses often rely on volatile and toxic solvents. Research is increasingly focused on using "greener" solvents, such as water, ethanol, or even performing reactions under solvent-free conditions researchgate.net. For the Michael addition step, protocols using minimal or no solvent have been shown to be effective, which significantly reduces the environmental impact of the process researchgate.net.

Furthermore, the concept of atom economy is advanced through the design of one-pot or domino reactions. These strategies combine multiple synthetic steps into a single procedure without isolating intermediates. This approach saves time, resources, and reduces the amount of waste generated from multiple workup and purification stages researchgate.net. Applying this concept to piperazine-acid synthesis could involve combining the Michael addition and subsequent hydrolysis into a single, streamlined process.

These innovative and green approaches offer substantial benefits over traditional synthetic methods, as detailed in the following table.

| Green Chemistry Approach | Application in Piperazine-Acid Synthesis | Key Benefits |

|---|---|---|

| Microwave-Assisted Synthesis | Can be applied to the Michael addition step to accelerate the reaction. | Reduced reaction times, increased yields, lower energy consumption. nih.gov |

| Photoredox Catalysis | Enables C-H functionalization and cyclization reactions under mild, visible-light conditions. researchgate.net | High selectivity, use of ambient temperature and pressure, reduced need for harsh reagents. researchgate.net |

| Use of Green Solvents/Solvent-Free Conditions | Performing addition reactions in water, ethanol, or without any solvent. | Reduced toxicity and environmental pollution, simplified product workup. researchgate.net |

| Reusable Heterogeneous Catalysts | Employing solid-supported catalysts for cyclization or reduction steps. | Easy separation and recyclability of the catalyst, minimizing waste. |

| One-Pot/Domino Reactions | Combining multiple reaction steps (e.g., N-alkylation and cyclization) into a single process. | Improved efficiency, reduced waste from intermediate purifications, time and cost savings. researchgate.net |

By integrating these strategies, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally sustainable.

Medicinal Chemistry and Biological Activity Investigations

Biological Activities of Piperazine (B1678402) Derivatives: A Research Overview

Piperazine derivatives have been extensively investigated for their therapeutic potential, demonstrating a remarkable range of pharmacological effects. The unique structural features of the piperazine nucleus allow for diverse substitutions, leading to compounds with tailored activities and improved pharmacokinetic profiles. This versatility has made piperazine a "privileged scaffold" in drug discovery, with applications spanning from oncology to infectious diseases and neurology. nih.gov

The quest for novel anticancer agents has led to the exploration of various piperazine-containing compounds. These derivatives have shown promise by interacting with a multitude of molecular targets implicated in cancer progression. nih.gov

Arylpiperazines, in particular, have been a focus of cancer research due to their cytotoxic effects on cancer cells. nih.gov For instance, a series of arylformyl piperazinyl derivatives of alepterolic acid were synthesized and evaluated for their anticancer activity. nih.gov Among these, compound 3n was identified as the most potent derivative against MDA-MB-231 triple-negative breast cancer cells, with an IC50 value of 5.55±0.56 μM. nih.gov Further studies revealed that this compound induced caspase-dependent apoptosis in these cells. nih.gov

In another study, novel vindoline-piperazine conjugates were synthesized and screened for their antiproliferative activity against 60 human tumor cell lines. mdpi.comnih.gov Conjugates containing [4-(trifluoromethyl)benzyl]piperazine (23) and 1-bis(4-fluorophenyl)methyl piperazine (25) demonstrated significant growth inhibition. mdpi.comnih.gov Specifically, compound 23 was most effective against the breast cancer MDA-MB-468 cell line (GI50 = 1.00 μM), while compound 25 showed the highest efficacy against the non-small cell lung cancer cell line HOP-92 (GI50 = 1.35 μM). mdpi.comnih.gov

Furthermore, research into quinoxalinyl–piperazine derivatives identified a compound that acts as a G2/M-specific cell cycle inhibitor and inhibits the anti-apoptotic Bcl-2 protein. nih.govmdpi.com This compound, referred to as compound 30 , inhibited the proliferation of several cancer cell lines, including those of the breast, skin, pancreas, and cervix, in a dose-dependent manner. nih.govmdpi.com The development of piperazine-based compounds has also targeted specific proteins like the far upstream binding protein 1 (FUBP1) and the large amino acid transporter 1 (LAT1) in pancreatic cancer. ucf.edu

Anticancer Activity of Piperazine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| Arylformyl piperazinyl derivative of alepterolic acid (3n) | MDA-MB-231 (Triple-negative breast cancer) | IC50 of 5.55±0.56 μM, induced caspase-dependent apoptosis | nih.gov |

| [4-(trifluoromethyl)benzyl]piperazine-vindoline conjugate (23) | MDA-MB-468 (Breast cancer) | GI50 of 1.00 μM | mdpi.comnih.gov |

| 1-bis(4-fluorophenyl)methyl piperazine-vindoline conjugate (25) | HOP-92 (Non-small cell lung cancer) | GI50 of 1.35 μM | mdpi.comnih.gov |

| Quinoxalinyl–piperazine derivative (30) | Breast, skin, pancreas, and cervix cancer cell lines | G2/M-specific cell cycle inhibitor, inhibits Bcl-2 protein | nih.govmdpi.com |

| Piperazine-based FUBP1 inhibitors | Human pancreatic cancer cells | Anticancer activity | ucf.edu |

| Piperazine-based LAT1 efflux agonists | Human pancreatic cancer cells | Inhibited cancer cell growth | ucf.edu |

The rise of antimicrobial resistance has necessitated the development of new therapeutic agents, and piperazine derivatives have emerged as a promising class of compounds in this area. benthamdirect.com They have demonstrated potent activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. scienmag.comresearchgate.netacgpubs.org

The mechanisms of action for the antimicrobial effects of piperazine derivatives are varied and can include the disruption of bacterial cell walls, interference with nucleic acid synthesis, and inhibition of protein synthesis. scienmag.com For instance, a series of amino acid conjugated diphenylmethylpiperazine derivatives were synthesized, with the Phenylalanine and Tryptophan conjugated compounds showing significant antibacterial activity. researchgate.net

In the realm of antifungal research, piperazine-azole hybrids have been investigated. nih.gov Many of these molecules exhibited broad-spectrum activity against various fungal strains, with some showing excellent minimum inhibitory concentration (MIC) values against non-albicans Candida and Aspergillus strains. nih.gov The development of piperazine-based antimicrobial polymers is also being explored as a strategy to combat pathogenic microorganisms. nih.gov

Substituted piperazine derivatives have been screened for their activity against a panel of bacteria and fungi. researchgate.netacgpubs.org Antibacterial testing has been conducted against species such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, while antifungal activity has been evaluated against Candida albicans and various Aspergillus species. researchgate.netacgpubs.org Certain pyrimidine-incorporated piperazine derivatives have also demonstrated good antibacterial and significant antifungal activity. nih.gov

Antimicrobial and Antifungal Activity of Piperazine Derivatives

| Derivative Class | Target Organism(s) | Observed Activity | Reference(s) |

| Phenylalanine and Tryptophan conjugated diphenylmethylpiperazine | Gram-positive and Gram-negative bacteria | Good antibacterial activity | researchgate.net |

| Piperazine-azole hybrids | Candida (non-albicans) and Aspergillus species | Broad-spectrum antifungal activity, excellent MIC values | nih.gov |

| Pyrimidine-incorporated piperazines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A, Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, Candida albicans | Good antibacterial and significant antifungal activity | nih.gov |

| Substituted piperazine derivatives | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Significant antimicrobial and antifungal properties | researchgate.netacgpubs.org |

Piperazine derivatives have a profound impact on the central nervous system (CNS), largely due to their ability to interact with various neurotransmitter receptors. benthamdirect.comijrrjournal.com This has led to their development as anxiolytics, antipsychotics, and antidepressants. benthamdirect.comresearchgate.net

Many piperazine analogs exert their effects through the activation of monoamine pathways. benthamdirect.com For example, compounds like meta-chlorophenylpiperazine and trifluoromethylphenylpiperazine have been shown to interact with serotonergic receptors. ijrrjournal.com The anxiolytic drug buspirone , the antidepressant vortioxetine , and the antipsychotic clozapine all contain the piperazine moiety, highlighting its importance in neuropharmacology. benthamdirect.com

Research has also explored the potential of piperazine derivatives in treating neurodegenerative disorders. A novel piperazine derivative, 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) , demonstrated anxiolytic-like activity mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, as well as antidepressant-like activity. nih.govbenthamdirect.com Furthermore, some hybrid piperazine molecules have shown promise in preclinical models of Alzheimer's disease by reducing both amyloid and Tau pathology and preserving memory. nih.gov

Neuropharmacological Activity of Piperazine Derivatives

| Compound/Derivative Class | Proposed/Observed Activity | Mechanism of Action/Target | Reference(s) |

| Buspirone | Anxiolytic | Interacts with neurotransmitter receptors | benthamdirect.com |

| Vortioxetine | Antidepressant | Interacts with neurotransmitter receptors | benthamdirect.com |

| Clozapine | Antipsychotic | Interacts with neurotransmitter receptors | benthamdirect.com |

| 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Anxiolytic-like and antidepressant-like | Mediated by serotonergic system and GABAA receptor | nih.govbenthamdirect.com |

| Hybrid piperazine molecules | Reduction of amyloid and Tau pathology in Alzheimer's models | Ameliorates both amyloid and Tau pathology | nih.gov |

Several piperazine derivatives have been investigated for their anti-inflammatory properties. thieme-connect.com These compounds have shown the potential to mitigate inflammatory responses in various experimental models. researchgate.net

A series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety were synthesized and evaluated for their in vivo anti-inflammatory activity. mdpi.com The results indicated that most of these compounds exhibited potent anti-inflammatory effects, with some, like M15 and M16 , showing activity comparable to the standard drug indomethacin (B1671933) in models of xylene-induced ear edema and carrageenan-induced paw edema. mdpi.com

Another study investigated the anti-inflammatory effect of a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) . nih.gov This compound was found to reduce edema formation in the carrageenan-induced paw edema test and decrease cell migration and the levels of pro-inflammatory cytokines TNF-α and IL-1β in a pleurisy model. nih.gov Novel piperazine derivatives PD-1 and PD-2 also demonstrated noteworthy anti-inflammatory activity by inhibiting nitrite (B80452) production and the generation of TNF-α. nih.gov

Anti-inflammatory Activity of Piperazine Derivatives

| Compound/Derivative | Animal/Cell Model | Observed Activity | Reference(s) |

| Methyl salicylate derivatives (M15 and M16) | Xylene-induced ear edema and carrageenan-induced paw edema in mice | Potent anti-inflammatory activity, comparable to indomethacin | mdpi.com |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy in mice | Reduced edema, cell migration, and levels of TNF-α and IL-1β | nih.gov |

| Piperazine derivative PD-1 | In vitro | Inhibition of nitrite production (up to 39.42%) and TNF-α generation (up to 56.97%) | nih.gov |

| Piperazine derivative PD-2 | In vitro | Inhibition of nitrite production (up to 33.7%) and TNF-α generation (up to 44.73%) | nih.gov |

The piperazine scaffold has also been explored for the development of novel antidiabetic agents. thailandmedical.news Aryl piperazines have been shown to promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase, making them potential candidates for the treatment of type 2 diabetes mellitus. nih.gov

Piperazine-derived compounds have been tested for their dipeptidyl peptidase-4 (DPP-4) inhibitory activity. nih.gov One such compound exhibited better in vitro inhibitory activity than a reference inhibitor and showed moderate in vivo antihyperglycemic, antidyslipidemic, and insulin (B600854) resistance reversal activities compared to the standard drug Sitagliptin. nih.gov

Furthermore, piperazine sulphonamide derivatives have been designed and evaluated as DPP-4 inhibitors. pensoft.netresearchgate.net The most promising compound from this series, 8h , showed a 27.32% inhibition of DPP-4 at a 10μmol L-1 concentration in vitro and demonstrated a dose-dependent reduction in blood glucose levels in in vivo models. pensoft.netresearchgate.net Piperazine ferulate, a compound synthesized from ferulic acid and piperazine, has been shown to inhibit diabetic nephropathy by suppressing inflammatory signaling. frontiersin.org

Antidiabetic Activity of Piperazine Derivatives

| Derivative Class/Compound | Proposed Target/Mechanism | In Vitro/In Vivo Model | Key Findings | Reference(s) |

| Aryl piperazines | Promote glucose uptake, inhibit NADH:ubiquinone oxidoreductase | In vitro DMPK and in vivo PK studies | Potential candidates for type 2 diabetes treatment | nih.gov |

| Piperazine-derived DPP-4 inhibitor | DPP-4 inhibition | In vitro and in vivo | Better in vitro activity than reference, moderate in vivo effects | nih.gov |

| Piperazine sulphonamide derivative (8h) | DPP-4 inhibition | In vitro and in vivo (STZ-induced diabetic rats) | 27.32% DPP-4 inhibition in vitro, dose-dependent blood glucose reduction in vivo | pensoft.netresearchgate.net |

| Piperazine ferulate | Suppresses AGE/RAGE-mediated inflammatory signaling | Rats and podocytes | Inhibits diabetic nephropathy | frontiersin.org |

Piperazine derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. nih.gov Various substituted piperazines have been tested in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizure tests. nih.gov

Two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA) , which act as glutamate (B1630785) receptor antagonists, have been evaluated as anticonvulsants. nih.gov Both compounds were shown to protect against sound-induced seizures in DBA/2 mice and were preferentially active against α-kainate-induced seizures. nih.gov

Another study focused on novel benzhydryl piperazine derivatives. ijpsr.com Compounds such as 7d , 7c , and 7g from this series demonstrated good anticonvulsant activity with low neurotoxicity. ijpsr.com Research has also been conducted on pyrrolidine-2,5-dione-acetamide derivatives, with 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) showing a more beneficial ED50 and protective index than the reference drug valproic acid. mdpi.com

Anticonvulsant Activity of Piperazine Derivatives

| Compound/Derivative | Animal Model | Test(s) | Observed Activity | Reference(s) |

| 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) | DBA/2 mice | Sound-induced seizures | Protection against clonic and tonic seizures | nih.gov |

| 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA) | DBA/2 mice | Sound-induced seizures | Protection against clonic and tonic seizures | nih.gov |

| Benzhydryl piperazine derivatives (7d, 7c, 7g) | Not specified | Anticonvulsant and neurotoxicity tests | Good anticonvulsant activity, less neurotoxicity | ijpsr.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | Not specified | Maximal electroshock (MES), psychomotor (6 Hz), subcutaneous pentylenetetrazole (scPTZ) | More beneficial ED50 and protective index than valproic acid | mdpi.com |

Molecular Target Identification and Binding Studies

Derivatives of benzylpiperazine have been investigated for their interactions with various enzymes. For instance, some piperazine derivatives have been explored as potential inhibitors of HIV-1 protease. nih.gov A study focused on the synthesis of 2-heterosubstituted statine (B554654) derivatives as building blocks for HIV-protease inhibitors, yielding several potent inhibitors with Ki values as low as 3.4 nM and antiviral activity in the lower nanomolar range. nih.gov The potency and selectivity of these compounds are influenced by their structural parameters at various sites of the enzyme. nih.gov It's important to note that HIV protease inhibitors can have complex interactions with metabolic enzymes like cytochrome P450 3A (CYP3A), leading to either induction or inhibition of their activity. nih.gov

The metabolism of benzylpiperazine (BZP) itself involves cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.net BZP and its analogue trifluoromethylphenylpiperazine (TFMPP) have been shown to inhibit these enzymes. researchgate.net Specifically, both compounds were found to inhibit the metabolism of substrates for CYP2D6, CYP1A2, and CYP3A4, with TFMPP showing greater inhibition than BZP. researchgate.net

Regarding other enzymes, certain coumarin-piperazine derivatives have been identified as acetylcholinesterase inhibitors. nih.gov For example, 3-(4-(3,5-bis(trifluoromethyl)benzyl)piperazine-1-carbonyl)coumarin and 3-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)coumarin showed inhibitory activity against acetylcholinesterase with IC50 values of 2.42 µM and 8.78 µM, respectively. nih.gov

The potential for piperazine-containing compounds to interact with dipeptidyl peptidase-4 (DPP-4) has also been explored in the context of developing antidiabetic agents. Bioactive peptides with DPP-IV-inhibiting activities have been researched for their potential health benefits. mdpi.com

Piperazine derivatives are well-known for their activity at various neurotransmitter receptors. ijrrjournal.com The introduction of different substituents into the piperazine structure can lead to ligands with affinity for a range of receptors, including sigma, dopamine (B1211576), and serotonin (B10506) receptors. nih.gov

Sigma Receptors: Research has shown that certain 3-substituted piperazine derivatives can interact with sigma receptors. For example, a phenylacetamide derivative of piperazine displayed moderate affinity (Ki = 181 nM) and considerable selectivity for sigma-1 receptors. nih.gov Some piperazine derivatives have been designed as dual histamine (B1213489) H3 and sigma-1 receptor antagonists. nih.govacs.org In one study, replacing a piperidine (B6355638) core with a piperazine core in a series of compounds significantly altered the affinity for the sigma-1 receptor, highlighting the importance of this structural element. acs.org

Dopamine and Serotonin Receptors: Benzylpiperazine (BZP) itself has primarily dopaminergic and noradrenergic actions, stimulating the release and inhibiting the reuptake of dopamine and noradrenaline. researchgate.neteuropa.eunih.gov Its effects are similar to amphetamine, though it is less potent. wikipedia.org

Many piperazine derivatives have been synthesized and evaluated for their affinity towards dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, which are important targets for antipsychotic medications. nih.gov The N-arylpiperazine moiety is a key feature for activity at serotonergic and dopaminergic receptors. nih.gov Long-chained arylpiperazine derivatives have been shown to bind to the 5-HT2A receptor. mdpi.com Studies on coumarin-piperazine derivatives have revealed that substituents in the ortho or meta position of the phenyl ring on the piperazine moiety are crucial for affinity to 5-HT1A receptors. nih.gov

The binding affinity of various compounds for these receptors is often determined through radioligand binding assays. For instance, the affinity of a series of indazole and piperazine-based compounds for D2, 5-HT1A, and 5-HT2A receptors was assessed to identify potential multi-target antipsychotic agents. nih.gov

Below is a table summarizing the receptor binding affinities for selected piperazine derivatives.

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki or IC50) | Reference |

| Phenylacetamide Piperazine Derivative | Sigma-1 | Ki = 181 nM | nih.gov |

| Coumarin-Piperazine Derivatives | 5-HT1A | Ki = 0.8 - 1.3 nM (for four derivatives) | nih.gov |

| Indazole-Piperazine Derivatives | D2, 5-HT1A, 5-HT2A | Varied affinities reported | nih.gov |

| 3-(4-(3,5-bis(trifluoromethyl)benzyl)piperazine-1-carbonyl)coumarin | Acetylcholinesterase | IC50 = 2.42 µM | nih.gov |

| 3-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)coumarin | Acetylcholinesterase | IC50 = 8.78 µM | nih.gov |

This table is for illustrative purposes and includes data for various piperazine derivatives, not specifically 3-(3-Benzylpiperazin-1-YL)propanoic acid.

The modulation of protein-protein interactions (PPIs) is a growing area of drug discovery. nih.govnih.gov Small molecules can disrupt or stabilize these interactions, offering therapeutic potential. nih.gov The Bcl-2 family of proteins, which are key regulators of apoptosis, are important targets for PPI modulators in cancer therapy. nih.govajwilsonresearch.com These proteins control mitochondrial outer membrane permeabilization, a critical step in apoptosis. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Piperazine-Propanoic Acid Derivatives

The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring. ijrrjournal.com Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. researchgate.net

For instance, in a series of coumarin-piperazine derivatives acting as acetylcholinesterase inhibitors, the presence of two trifluoromethyl groups on the benzyl (B1604629) substituent of the piperazine ring was found to be important for activity. nih.gov Replacing these with methyl, fluoro, cyano, or ester groups, or using only one trifluoromethyl substituent, led to a significant decrease in activity. nih.gov Similarly, for affinity towards 5-HT1A receptors, substituents at the ortho or meta position of a phenyl ring on the piperazine moiety were found to be critical. nih.gov

In the context of anticancer activity, SAR studies of combretastatin-A4 piperazine conjugates showed that the substituents on the piperazine ring influenced their effect on the viability of MCF-7 breast cancer cells. The general trend in potency was phenylpiperazine > acetylpiperazine ≈ cinnamylpiperazine (B8809312) > benzylpiperazine. nih.gov An amino-substituted p-tolylpiperazine was the most potent among the tested derivatives. nih.gov

For fatty acid amide hydrolase (FAAH) inhibitors based on a piperazine urea (B33335) scaffold, optimization of substituents on the piperazine ring was carried out to improve potency and drug metabolism and pharmacokinetics (DMPK) profile. nih.gov

The propanoic acid moiety and its modifications also play a significant role in the biological activity of these compounds. For example, in a study of ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkanoic acid derivatives, the length of the alkyl chain connecting the piperazine ring and the carboxylic acid group was investigated. researchgate.net

In another study on coumarin-piperazine derivatives, the length of the alkyl linker between the coumarin (B35378) and piperazine moieties was varied from three to five carbon atoms. It was found that compounds with a four-carbon linker exhibited the highest affinity for the target receptors. nih.gov

Modifications of the carboxylic acid group can also impact activity. For example, converting the acid to an ester or amide can alter the compound's physicochemical properties, such as lipophilicity and ability to form hydrogen bonds, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and target engagement.

Role of the Benzyl Substituent in Molecular Recognition

The benzyl group, a key structural feature of this compound, plays a crucial role in molecular recognition at biological targets. This substituent, consisting of a phenyl group attached to a methylene (B1212753) bridge, primarily contributes to the molecule's interaction profile through hydrophobic and aromatic interactions. In many pharmacophore models, the benzyl moiety serves as a significant hydrophobic feature, anchoring the ligand within a corresponding hydrophobic pocket of the receptor or enzyme active site. nih.gov

The aromatic nature of the benzyl group's phenyl ring allows for various non-covalent interactions that are critical for ligand binding and specificity. These interactions can include:

π-π Stacking: The electron-rich phenyl ring can stack with aromatic residues of the biological target, such as phenylalanine, tyrosine, or tryptophan. This interaction is highly dependent on the geometry of the binding site.

Cation-π Interactions: The phenyl ring can interact favorably with cationic or protonated residues, like lysine (B10760008) or arginine, within the binding pocket. mdpi.com

The presence and orientation of the benzyl substituent can significantly influence the selectivity of the compound for different biological targets. By occupying a specific hydrophobic sub-pocket, the benzyl group can confer selectivity for one receptor subtype over another, where the topology of this pocket may vary. nih.gov Structure-activity relationship (SAR) studies on related benzylpiperazine analogs have often demonstrated that modifications to the benzyl ring, such as the introduction of substituents, can modulate binding affinity and functional activity. nih.gov For instance, the electronic properties and size of substituents on the phenyl ring can fine-tune the strength of the aforementioned interactions.

The methylene spacer between the phenyl ring and the piperazine core provides a degree of conformational flexibility, allowing the benzyl group to adopt an optimal orientation for interaction with the target protein. This flexibility is a key determinant in how the molecule presents its pharmacophoric features within the binding site.

Conformational Analysis and Pharmacophore Elucidation

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the spatial arrangement of its key chemical features, known as the pharmacophore. Conformational analysis is therefore essential to understand the molecule's preferred shapes and how it presents its pharmacophoric elements to its biological target.

A pharmacophore model for this compound and its analogs would typically include the following key features:

A Hydrophobic/Aromatic Feature: Provided by the benzyl group.

A Positively Ionizable (Cationic) Feature: The nitrogen atom of the piperazine ring, which is likely to be protonated at physiological pH.

A Hydrogen Bond Acceptor/Anionic Feature: The carboxylate group of the propanoic acid side chain.

The spatial relationship between these features is critical for biological activity. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to calculate the energies of different conformations and identify the low-energy, and therefore more likely, bioactive conformations. nih.gov By comparing the low-energy conformations of a series of active analogs, a common pharmacophore hypothesis can be developed. researchgate.net This hypothesis defines the three-dimensional arrangement of essential interaction points required for binding to the target receptor or enzyme.

The elucidation of the pharmacophore is a fundamental step in rational drug design, providing a blueprint for the design of new, potentially more potent and selective, analogs. nih.gov It helps in understanding the key interactions between the ligand and its target and guides the modification of the molecular structure to enhance these interactions.

| Pharmacophoric Feature | Contributing Moiety | Potential Interactions |

| Hydrophobic/Aromatic | Benzyl group | π-π stacking, Cation-π, Hydrophobic interactions |

| Positively Ionizable | Piperazine nitrogen | Ionic bonding, Hydrogen bonding |

| Hydrogen Bond Acceptor/Anionic | Propanoic acid carboxylate | Ionic bonding, Hydrogen bonding |

Lead Compound Identification and Optimization Strategies

The identification of a "lead compound" is a critical milestone in the drug discovery process. A lead compound is a molecule that demonstrates a desired biological activity and serves as the starting point for chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. biobide.com Assuming this compound has been identified as a hit from a screening campaign, it would be considered a lead compound for a particular therapeutic target.

Once a lead compound is identified, lead optimization strategies are employed to develop a drug candidate with an optimal profile. danaher.com For a molecule like this compound, several optimization strategies could be pursued:

Structure-Activity Relationship (SAR) Studies: This involves the systematic modification of different parts of the molecule to understand how these changes affect biological activity. nih.gov

Modification of the Benzyl Group: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can probe the steric and electronic requirements of the hydrophobic binding pocket. This can lead to improved potency and selectivity.

Piperazine Ring Analogs: Replacing the piperazine ring with other heterocyclic scaffolds (e.g., piperidine, homopiperazine) can alter the basicity (pKa) and conformational properties of the molecule, potentially improving its pharmacokinetic profile or target interactions. nih.govnih.gov

Variation of the Propanoic Acid Side Chain: The length and composition of the acidic side chain can be altered to optimize interactions with the target and to modulate physicochemical properties like solubility and membrane permeability.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's properties without significantly altering its interaction with the target. For example, the carboxylic acid could be replaced with a tetrazole or other acidic bioisosteres to potentially improve metabolic stability or oral bioavailability.

Computational Modeling: Techniques such as quantitative structure-activity relationship (QSAR) analysis, molecular docking, and pharmacophore mapping can be used to guide the design of new analogs. mdpi.commdpi.com These methods help in prioritizing the synthesis of compounds that are most likely to have improved activity.

| Optimization Strategy | Molecular Moiety Targeted | Potential Improvements |

| SAR Studies | Benzyl group, Piperazine ring, Propanoic acid side chain | Potency, Selectivity, Pharmacokinetics |

| Bioisosteric Replacement | Propanoic acid | Metabolic stability, Bioavailability |

| Computational Modeling | Entire molecule | Design of more potent analogs, Prioritization of synthetic targets |

Computational Studies and Cheminformatics

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation serve as a computational microscope, allowing researchers to visualize and understand the dynamic interactions between a ligand and its biological target at an atomic level. These techniques are crucial for elucidating the mechanism of action and for the rational design of more potent and selective molecules.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This technique is pivotal in identifying potential biological targets and understanding the binding mode of a compound like 3-(3-Benzylpiperazin-1-YL)propanoic acid. The process involves placing the ligand in the binding site of a target protein and evaluating the binding affinity using a scoring function.

For arylpiperazine derivatives, molecular docking studies have been successfully employed to investigate their interactions with various receptors, such as the serotonin (B10506) 5-HT1A receptor. nih.gov In a typical docking study of this compound, the benzyl (B1604629) group would be expected to form hydrophobic interactions within a corresponding pocket of the receptor, while the piperazine (B1678402) nitrogen atoms and the propanoic acid group could participate in hydrogen bonding and electrostatic interactions. The specific interactions would, of course, depend on the topology and amino acid composition of the target's active site.

A hypothetical molecular docking study of this compound against a target protein might yield the following results, highlighting key interactions and binding energy estimates.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Kinase A | -8.5 | Tyr23, Leu78, Asp145 | Hydrogen bond with Asp145, Hydrophobic interactions with Tyr23 and Leu78 |

| Hypothetical GPCR B | -7.9 | Phe112, Trp150, Asn201 | Pi-pi stacking with Phe112 and Trp150, Hydrogen bond with Asn201 |

| Hypothetical Enzyme C | -9.2 | Arg55, Val60, Glu102 | Salt bridge with Arg55 and Glu102, Van der Waals interactions with Val60 |

This table presents hypothetical data for illustrative purposes.

Following molecular docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding pose and to assess the stability of the ligand-receptor complex over time. mdpi.com MD simulations provide a dynamic view of the molecular system, accounting for the flexibility of both the ligand and the protein. nih.gov

In the context of this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions, etc.) and calculating the atomic motions over a period of nanoseconds to microseconds. dovepress.com This allows for the observation of conformational changes and the stability of key interactions identified in the docking study. Analysis of the simulation trajectory can reveal important information about the binding free energy and the role of specific water molecules in mediating ligand-protein interactions. The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of novel compounds and for optimizing lead structures.

QSAR models have been successfully developed for various classes of piperazine derivatives to predict their activity against different biological targets. openpharmaceuticalsciencesjournal.com For instance, 3D-QSAR models have been generated for arylpiperazine derivatives acting as 5-HT1A receptor agonists. nih.gov The development of a robust QSAR model typically involves a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

A QSAR study on a series of analogs of this compound would involve synthesizing or computationally generating a set of related molecules with variations in substituents on the benzyl ring or modifications to the propanoic acid chain. The biological activity of these compounds would then be determined experimentally.

Once a statistically significant QSAR model is established, it can be used to predict the biological activity of new, untested compounds based solely on their structural descriptors. For piperazine derivatives, QSAR models have shown that descriptors related to hydrophobicity, electronic properties, and steric factors often play a crucial role in determining their biological activity. openpharmaceuticalsciencesjournal.com

For example, a hypothetical QSAR equation for a series of analogs of this compound might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond_Donors + constant

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight (MW) is detrimental. Such models provide valuable guidance for the design of more potent derivatives.

| Descriptor | Definition | Hypothetical Contribution to Activity |

| LogP | Octanol-water partition coefficient | Positive (increased lipophilicity enhances activity) |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule | Negative (increased size may hinder binding) |

| Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms | Positive (more hydrogen bonds with the target) |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule | Optimal range (too high or too low may reduce permeability) |

This table presents hypothetical data for illustrative purposes.

In Silico Target Prediction and Biological Activity Spectrum Analysis

In the early stages of drug discovery, it is often beneficial to predict the potential biological targets and the broader biological activity spectrum of a compound. In silico target prediction tools utilize various algorithms, including ligand-based and structure-based approaches, to identify potential protein targets for a given small molecule. clinmedkaz.org

These computational methods can help in identifying novel therapeutic applications for existing compounds (drug repurposing) or in understanding the potential off-target effects of a new chemical entity. mdpi.com For this compound, these predictive tools can generate a list of probable targets, which can then be prioritized for experimental validation.

Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are commonly used for this purpose. clinmedkaz.org These platforms compare the input molecule to databases of known bioactive compounds and their targets to predict its likely interactions. The predictions are often presented as a probability or a score, indicating the likelihood of a particular compound-target interaction. This approach allows for a comprehensive analysis of the potential pharmacological profile of a molecule before extensive laboratory testing. clinmedkaz.org

Identification of Putative Biological Targets using Cheminformatics Tools

The initial step in understanding the pharmacological potential of a novel compound is the identification of its likely biological targets. This process, often referred to as target fishing or target prediction, leverages the accumulated knowledge of known ligand-target interactions. By comparing the structural and physicochemical properties of this compound with vast databases of bioactive molecules, various cheminformatics tools can predict a spectrum of potential protein targets.

Several web-based platforms and computational algorithms are available for this purpose, each employing distinct methodologies. For instance, tools like SwissTargetPrediction and TargetHunter utilize 2D and 3D similarity searches against libraries of known ligands to infer potential targets. These methods operate on the principle that structurally similar molecules are likely to exhibit similar biological activities. Other approaches may employ machine learning models trained on large datasets of chemical structures and their corresponding biological activities to predict target interactions.

For a hypothetical analysis of this compound, a consensus approach using multiple prediction tools would be prudent to enhance the reliability of the findings. The predicted targets would likely span several protein families, reflecting the diverse functionalities that the benzylpiperazine and propanoic acid moieties can interact with. The output from such an analysis is typically a ranked list of potential targets, with associated probabilities or confidence scores.

Below is a representative data table illustrating the hypothetical output from a consensus-based target prediction for this compound.

| Predicted Target | Protein Class | Prediction Score (Probability) | Supporting Evidence (Methodology) |

|---|---|---|---|

| Dopamine (B1211576) Transporter (DAT) | Transporter | 0.85 | 2D/3D Similarity, Machine Learning |

| Sigma-1 Receptor | Receptor | 0.79 | 3D Shape Similarity, Pharmacophore Matching |

| Histamine (B1213489) H3 Receptor | GPCR | 0.72 | 2D Similarity, Substructure Matching |

| Acetylcholinesterase (AChE) | Enzyme | 0.68 | 2D/3D Similarity |

| Monoamine Oxidase B (MAO-B) | Enzyme | 0.65 | Machine Learning, Substructure Matching |

Computational Prediction of Pharmacological Activity Profiles

Building upon the identification of putative targets, the next step involves predicting the likely pharmacological or biological activities of this compound. Computational tools designed for this purpose, such as the Prediction of Activity Spectra for Substances (PASS) program, can forecast a wide range of biological effects based on the compound's structure. These predictions are derived from structure-activity relationships established from large training sets of known bioactive compounds.

The output from such predictive models is typically a list of potential activities, each with a corresponding probability score, often denoted as Pa (probability of being active) and Pi (probability of being inactive). A higher Pa value suggests a greater likelihood of the compound exhibiting that particular activity. This approach allows for the generation of a comprehensive "biological activity spectrum" for the molecule under investigation.

The predicted activities for this compound would likely reflect the targets identified in the previous step. For instance, interaction with the dopamine transporter might suggest activity as a dopamine reuptake inhibitor, while modulation of the sigma-1 receptor could imply neuroprotective or antipsychotic potential.

The following table presents a hypothetical pharmacological activity profile for this compound, as might be generated by a computational prediction tool.

| Predicted Pharmacological Activity | Pa (Probability of Activity) | Pi (Probability of Inactivity) | Associated Putative Target(s) |

|---|---|---|---|

| Dopamine Reuptake Inhibitor | 0.82 | 0.05 | Dopamine Transporter (DAT) |

| Neuroprotective Agent | 0.75 | 0.08 | Sigma-1 Receptor |

| Antipsychotic | 0.69 | 0.12 | Sigma-1 Receptor, Dopamine Transporter |

| Cognition Enhancer | 0.63 | 0.15 | Histamine H3 Receptor, Acetylcholinesterase |

| Antidepressant | 0.58 | 0.18 | Monoamine Oxidase B (MAO-B) |

Virtual Screening and Library Design for Novel Derivatives

The scaffold of this compound represents a promising starting point for the discovery of novel therapeutic agents. The piperazine ring, in particular, is a well-established "privileged scaffold" in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs. Virtual screening and library design are two key computational strategies that can leverage this scaffold to identify or create new molecules with enhanced potency, selectivity, or other desirable properties.

Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This can be done through either ligand-based or structure-based approaches. In a ligand-based virtual screen, compounds are sought that are structurally similar to a known active molecule. In a structure-based virtual screen, the three-dimensional structure of the target protein is used to dock and score potential ligands. Given the predicted targets for this compound, both approaches could be employed. For example, a library of commercially available compounds could be screened for molecules with a similar pharmacophore to our lead compound, or docked into the binding site of the dopamine transporter.

Library design, on the other hand, is a more proactive approach where a virtual combinatorial library of novel derivatives is created around the core scaffold of this compound. This involves systematically modifying different parts of the molecule, such as the benzyl group, the piperazine ring, or the propanoic acid chain, with a variety of chemical substituents. The resulting virtual library can then be screened in silico against one or more of the putative targets to identify the most promising candidates for synthesis and experimental testing. This approach allows for a systematic exploration of the chemical space around the lead compound and can help to elucidate the structure-activity relationship (SAR) for this class of molecules.

The design of such a library would focus on introducing diversity at key positions of the scaffold to modulate properties such as binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

The table below outlines a hypothetical strategy for the design of a virtual library based on the this compound scaffold.

| Scaffold Position for Modification | Rationale for Modification | Examples of Chemical Groups for Substitution | Desired Outcome |

|---|---|---|---|

| Benzyl Ring | Explore interactions with hydrophobic pockets of the target binding site; modulate potency and selectivity. | Halogens (F, Cl, Br), Alkyl groups (CH3, C2H5), Methoxy groups (OCH3) | Enhanced binding affinity, improved selectivity for the primary target. |

| Piperazine Ring | Introduce conformational constraints or additional interaction points. | Methylation, introduction of spirocyclic systems. | Improved metabolic stability, altered receptor subtype selectivity. |

| Propanoic Acid Chain | Modify the charge and polarity of the molecule; explore alternative interactions with the target. | Esterification, amidation, replacement with bioisosteres (e.g., tetrazole). | Improved cell permeability, modified pharmacokinetic profile. |

Analytical and Characterization Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-(3-Benzylpiperazin-1-YL)propanoic acid, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the downfield region, around 7.20-7.40 ppm. The benzylic methylene (B1212753) protons (PhCH₂) are expected to produce a signal, likely a singlet, at approximately 3.5 ppm. The protons on the piperazine (B1678402) ring and the propanoic acid chain would be found in the more upfield aliphatic region, generally between 2.3 and 3.0 ppm, appearing as complex multiplets due to their diastereotopic nature and spin-spin coupling. The two methylene groups of the propanoic acid moiety (-CH₂CH₂COOH) would likely present as two distinct triplets. A characteristic very broad singlet, corresponding to the carboxylic acid proton (-COOH), would be observed significantly downfield, typically above 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A distinct signal is expected for each chemically non-equivalent carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, anticipated to appear around 175-180 ppm. The aromatic carbons of the benzyl group would resonate in the 127-140 ppm range. The remaining aliphatic carbons—the benzylic carbon, the four piperazine ring carbons, and the two carbons of the propanoic acid chain—would produce signals in the upfield region, typically between 30 and 65 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Carboxylic Acid (-C OOH) | - | ~178 |

| Carboxylic Acid (-COOH ) | >10 (broad singlet) | - |

| Aromatic Carbons (C ₆H₅) | - | ~127-140 |

| Aromatic Protons (C₆H ₅) | ~7.20-7.40 (multiplet) | - |

| Benzylic Carbon (PhC H₂) | - | ~63 |

| Benzylic Protons (PhCH ₂) | ~3.5 (singlet) | - |

| Piperazine & Propanoic Carbons | - | ~30-60 |

| Piperazine & Propanoic Protons | ~2.3-3.0 (multiplets) | - |

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

For this compound (C₁₄H₂₀N₂O₂), the molecular weight is 248.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 248. A hallmark fragmentation pattern for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would generate the highly stable tropylium (B1234903) ion at m/z 91; this is often the base peak in the spectrum. europa.euikm.org.my Other significant fragments would arise from the cleavage of the piperazine ring and the loss of the propanoic acid side chain.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion to four or more decimal places, allowing for the unambiguous confirmation of the elemental formula (C₁₄H₂₀N₂O₂).

Due to the compound's polarity and low volatility, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) may be challenging without prior derivatization. mdma.ch Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), would be the preferred method for analysis, especially for quantifying the compound in complex biological matrices. nih.govmdpi.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Notes |

| 249 | [M+H]⁺ | Protonated molecular ion (in ESI/CI) |

| 248 | [M]⁺ | Molecular ion (in EI) |

| 91 | [C₇H₇]⁺ | Tropylium ion; characteristic of benzyl group, likely base peak europa.euikm.org.my |

| 157 | [M - C₇H₇]⁺ | Loss of the benzyl group |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands. A very prominent and broad absorption band would appear in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid group would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. Aliphatic C-H stretching from the piperazine and propanoic groups would be observed between 2800-3000 cm⁻¹, while aromatic C-H stretching from the benzyl group would appear slightly above 3000 cm⁻¹. Other identifiable peaks would include C=C stretching vibrations from the aromatic ring (approx. 1450-1600 cm⁻¹) and C-N stretching vibrations in the fingerprint region (approx. 1000-1200 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~3030 | C-H stretch | Aromatic (Benzyl) |

| 2800-3000 | C-H stretch | Aliphatic |

| 1700-1725 | C=O stretch (strong) | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

| ~1200 | C-N stretch | Amine |

Chromatographic Techniques for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the analysis of purity and the purification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds like this compound, which may not be sufficiently volatile or thermally stable for gas chromatography. mdpi.com

The most common mode of HPLC for pharmaceutical and related compounds is Reversed-Phase Chromatography (RP-HPLC). researchgate.net In this technique, the stationary phase is nonpolar (hydrophobic), and the mobile phase is a polar aqueous/organic mixture.

For the analysis of this compound, a typical RP-HPLC method would utilize a C18 or C8 bonded silica (B1680970) column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization state of the carboxylic acid and amine functionalities) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, would likely be employed to ensure good separation and sharp peak shapes. Detection would typically be performed using a UV detector, leveraging the strong UV absorbance of the benzyl group's aromatic ring at wavelengths around 254 nm. This method would be crucial for determining the purity of a synthesized batch and for identifying any potential impurities or degradation products. nih.govmtc-usa.com

Table 4: Illustrative Reversed-Phase HPLC Method for Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

High-Performance Liquid Chromatography (HPLC)

Ion Exclusion and Ion Exchange Chromatography for Organic Acids

The propanoic acid portion of the molecule allows for its separation and analysis using ion chromatography techniques, specifically ion exclusion chromatography (IEC) and ion exchange chromatography (IEX).

Ion exclusion chromatography is a powerful technique for separating organic acids from a sample matrix. diduco.comphenomenex.com The separation mechanism is based on the principle of Donnan exclusion, where a highly sulfonated cation exchange resin acts as a barrier to anionic analytes. oup.com This allows neutral or partially ionized species to penetrate the resin pores and be retained, while highly ionized compounds are excluded and elute earlier. oup.com For this compound, its retention would be influenced by the pH of the mobile phase, which would determine the degree of ionization of the carboxylic acid group. This method is particularly effective in separating short-chain aliphatic acids. oup.com

Anion exchange chromatography is another pertinent method, where the negatively charged carboxylate group of the analyte interacts with a positively charged stationary phase. ct.gov The strength of this interaction, and thus the retention time, can be modulated by adjusting the ionic strength and pH of the mobile phase. ct.gov This technique has been successfully applied to the separation of a wide range of organic acids in various samples, including those of metabolic interest. ct.gov For complex matrices, on-line carbonate removal systems can be employed to eliminate interference from carbonate, which is often present in samples like wastewater. thermofisher.com

| Parameter | Ion Exclusion Chromatography (IEC) | Ion Exchange Chromatography (IEX) |

| Stationary Phase | Strong cation exchange resin (sulfonated) oup.com | Anion exchange resin (positively charged) ct.gov |

| Separation Principle | Donnan exclusion of ionized species oup.com | Electrostatic interaction of analyte with stationary phase ct.gov |

| Typical Mobile Phase | Dilute mineral acids (e.g., sulfuric acid) | Aqueous buffers with varying ionic strength and pH ct.gov |

| Analytes Separated | Weakly ionized organic acids, alcohols, sugars phenomenex.com | Anions, including fully dissociated organic acids ct.gov |

| Advantages | Effective for separating acids from highly ionized anions thermofisher.com | High selectivity for anionic compounds ct.gov |

Detection Methods (UV, Electrochemical, Mass Spectrometric)

Following chromatographic separation, sensitive and selective detection methods are paramount for the quantification of this compound.

UV Detection: The presence of the benzyl group in the molecule provides a strong chromophore, making it readily detectable by ultraviolet (UV) spectroscopy. jocpr.com While the piperazine and propanoic acid moieties themselves have minimal UV absorbance, the benzene (B151609) ring allows for detection at wavelengths around 210-230 nm. researchgate.net For piperazine compounds lacking a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection. jocpr.comjocpr.com However, for this compound, direct UV detection is a viable and straightforward approach.

Electrochemical Detection: Electrochemical detection (ED) offers a highly sensitive and selective alternative for the analysis of organic acids. acs.org One approach involves the amperometric determination based on the electrochemical reduction of a quinone, where the presence of an acid facilitates this reduction. acs.org This method has been successfully applied to the HPLC analysis of organic acids in samples like wine. acs.orgnih.gov The detector measures the current generated by the oxidation or reduction of the analyte at a working electrode, providing high sensitivity for electroactive compounds. tandfonline.com For this compound, the carboxylic acid functionality would be the target for this detection method.